molecular formula C5H7N3O B11765482 2-Amino-4-methylpyrimidin-5-ol CAS No. 92635-38-6

2-Amino-4-methylpyrimidin-5-ol

Cat. No.: B11765482
CAS No.: 92635-38-6
M. Wt: 125.13 g/mol
InChI Key: VCIHPVOAXJAJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylpyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpyrimidin-5-ol typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include methylsulfonyl derivatives, reduced pyrimidine compounds, and various substituted pyrimidines .

Properties

CAS No.

92635-38-6

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-amino-4-methylpyrimidin-5-ol

InChI

InChI=1S/C5H7N3O/c1-3-4(9)2-7-5(6)8-3/h2,9H,1H3,(H2,6,7,8)

InChI Key

VCIHPVOAXJAJLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.